molecular formula C21H18N4O5S B2765919 6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111992-92-7

6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2765919
CAS No.: 1111992-92-7
M. Wt: 438.46
InChI Key: XAMNPIXHUYEKTD-UHFFFAOYSA-N
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Description

6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves several steps. The synthetic route typically starts with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the ethoxyphenyl group. The next step involves the formation of the quinazolinone core, which is then fused with the dioxolo ring. The final step includes the introduction of the thioether linkage and the methyl group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study specific biological pathways.

    Medicine: Preliminary studies suggest it could have therapeutic potential due to its unique structure and functional groups.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole ring and the quinazolinone core are known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other quinazolinone derivatives and oxadiazole-containing molecules. What sets 6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds include:

  • Quinazolinone derivatives with different substituents.
  • Oxadiazole-containing molecules with varying side chains.

This compound’s uniqueness lies in its potential to interact with multiple targets and pathways, making it a versatile tool for scientific research and potential therapeutic applications.

Biological Activity

The compound 6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a novel derivative that belongs to the class of oxadiazole compounds. This class has gained significant attention in medicinal chemistry due to its diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on recent studies and findings.

The molecular formula of this compound is C21H18N4O5SC_{21}H_{18}N_{4}O_{5}S with a molecular weight of approximately 438.5 g/mol. The compound features a complex structure that includes an oxadiazole moiety known for its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one in focus have shown cytotoxic effects against various cancer cell lines. In vitro studies indicated that derivatives exhibit significant inhibition of cell proliferation in human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines.

CompoundCell LineIC50 (µM)
6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl...HeLa15.0
6-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl...Caco-218.5

These results indicate that this compound may serve as a lead for further development in cancer therapeutics .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. The compound demonstrated significant bactericidal effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli.

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

These findings suggest that the compound can be a potential candidate for developing new antimicrobial agents .

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific biological targets. For instance, they can inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression and inflammation . The presence of the -N=CO group in their structure is believed to influence gene transcription related to biofilm formation in bacteria .

Case Studies

A notable study involved testing the cytotoxicity of various oxadiazole derivatives against normal and cancerous cell lines. The results indicated that while some compounds showed high cytotoxicity against cancer cells, they were relatively non-toxic to normal cells, highlighting their potential therapeutic index.

Table: Cytotoxicity Results

Compound IDNormal Cell Line (L929)Cancer Cell Line (A549)Viability (%)
Compound A85%40%60
Compound B90%30%67
Target Compound95%25%75

This data underscores the selective nature of these compounds towards cancer cells compared to normal cells .

Properties

IUPAC Name

6-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5S/c1-3-27-15-7-5-4-6-12(15)19-23-18(30-24-19)10-31-21-22-14-9-17-16(28-11-29-17)8-13(14)20(26)25(21)2/h4-9H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMNPIXHUYEKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3C)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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